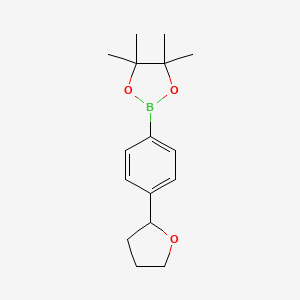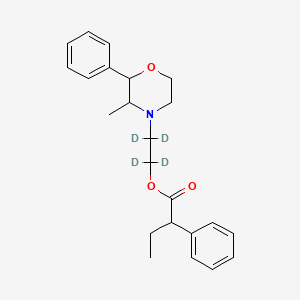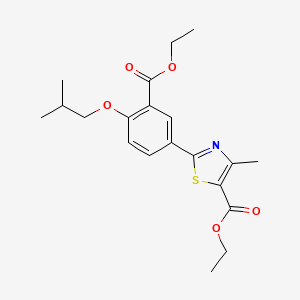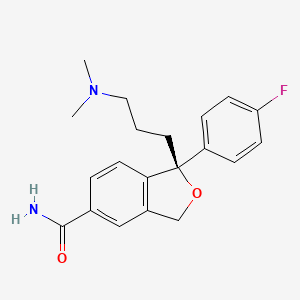
Escitalopram Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Escitalopram Amide: is a derivative of escitalopram, which is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Escitalopram Amide typically begins with escitalopram or its precursor compounds.
Amidation Reaction: The key step involves the conversion of a carboxylic acid or ester group in escitalopram to an amide group. This can be achieved using reagents such as ammonia or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Escitalopram Amide can undergo oxidation reactions, particularly at the amide nitrogen, leading to the formation of N-oxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: Escitalopram Amide can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology:
Neurotransmitter Studies: this compound can be used in studies investigating the role of serotonin in the brain and its impact on mood and behavior.
Medicine:
Antidepressant Research: It is studied for its potential antidepressant effects and compared with other SSRIs to understand its efficacy and safety profile.
Industry:
Pharmaceutical Manufacturing: this compound can be used in the development of new antidepressant medications.
Mécanisme D'action
Molecular Targets and Pathways:
Serotonin Transporter (SERT): Escitalopram Amide, like escitalopram, targets the serotonin transporter, inhibiting the reuptake of serotonin into presynaptic neurons.
Allosteric Modulation: It may also exhibit allosteric effects on the serotonin transporter, enhancing its binding affinity and prolonging its action.
Effects:
Increased Serotonin Levels: By inhibiting serotonin reuptake, this compound increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.
Antidepressant Effects: The increased serotonin levels contribute to its antidepressant effects, improving mood and reducing symptoms of depression.
Comparaison Avec Des Composés Similaires
Escitalopram: The parent compound, which is a widely used SSRI.
Citalopram: A racemic mixture of escitalopram and its R-enantiomer.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness:
Amide Functional Group: The presence of the amide group in Escitalopram Amide can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Potential for Enhanced Efficacy: The amide modification may enhance its binding affinity to the serotonin transporter or alter its interaction with other molecular targets, potentially leading to improved therapeutic effects.
Propriétés
Formule moléculaire |
C20H23FN2O2 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxamide |
InChI |
InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(22)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H2,22,24)/t20-/m0/s1 |
Clé InChI |
LYYWQJNKWCANAC-FQEVSTJZSA-N |
SMILES isomérique |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
SMILES canonique |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)
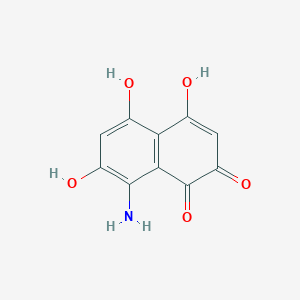
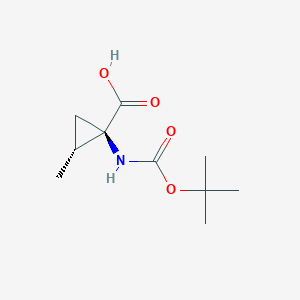
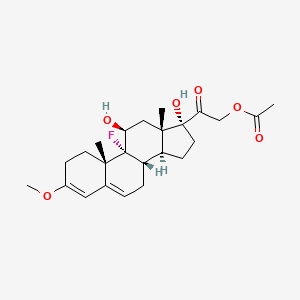

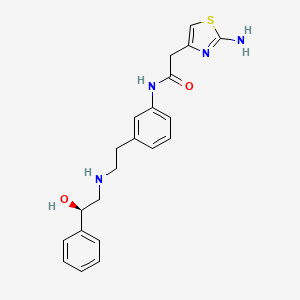

![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)
